molecular formula C7H16N2 B2851338 rac-(3R,5S)-1,3,5-TRIMETHYLPIPERAZINE, cis CAS No. 1084976-63-5

rac-(3R,5S)-1,3,5-TRIMETHYLPIPERAZINE, cis

Cat. No.: B2851338
CAS No.: 1084976-63-5
M. Wt: 128.219
InChI Key: CLPZHEDSMNQBPP-KNVOCYPGSA-N
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Description

rac-(3R,5S)-1,3,5-Trimethylpiperazine, cis is a stereoisomer of a substituted piperazine derivative characterized by three methyl groups at the 1, 3, and 5 positions of the piperazine ring. The "rac" designation indicates a racemic mixture (equal parts of enantiomers), while the (3R,5S) configuration specifies the relative stereochemistry of the chiral centers. The cis isomer denotes that the substituents on the 3 and 5 positions are on the same side of the ring plane. Piperazine derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and organic synthesis due to their basicity, conformational flexibility, and hydrogen-bonding capabilities .

Key physicochemical properties (derived from analogous compounds in and general piperazine literature):

  • Molecular formula: C₈H₁₇N₂
  • Molecular weight: 141.24 g/mol (estimated)
  • Basicity: Piperazine derivatives typically exhibit pKa values between 8–10 due to the two tertiary amine groups .
  • Solubility: Moderately soluble in polar solvents like water and ethanol, influenced by methylation patterns.

Properties

IUPAC Name

(3S,5R)-1,3,5-trimethylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-6-4-9(3)5-7(2)8-6/h6-8H,4-5H2,1-3H3/t6-,7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLPZHEDSMNQBPP-KNVOCYPGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(N1)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@@H](N1)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1084976-63-5
Record name rac-(3R,5S)-1,3,5-trimethylpiperazine
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Chemical Reactions Analysis

rac-(3R,5S)-1,3,5-TRIMETHYLPIPERAZINE, cis undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of rac-(3R,5S)-1,3,5-TRIMETHYLPIPERAZINE, cis involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various receptors or enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural Analogues

A. cis-1,3,5-Trimethylpiperidine (CAS 14446-76-5)

  • Structure : Piperidine ring (one nitrogen) vs. piperazine (two nitrogens).
  • Properties :
    • Higher basicity (pKa ~10.08) compared to piperazines due to fewer electron-withdrawing nitrogen atoms .
    • Lower molecular weight (127.23 g/mol) and density (0.8078 g/cm³) .
  • Applications : Primarily used as a catalyst or ligand in organic synthesis, unlike piperazines, which are more common in drug design.

B. 1,4-Dimethylpiperazine

  • Structure : Two methyl groups at the 1 and 4 positions; lacks the 3,5-substitution.
  • Properties: Reduced steric hindrance compared to 1,3,5-trimethyl derivatives. Higher solubility in nonpolar solvents due to fewer substituents.

C. trans-(3R,5S)-1,3,5-Trimethylpiperazine

  • Stereochemical contrast : The trans isomer has opposing substituent orientations at the 3 and 5 positions.
  • Impact: Altered conformational stability and intermolecular interactions. Potential differences in receptor binding for pharmaceutical applications.
Key Differentiators
  • Basicity : Piperidines (e.g., cis-1,3,5-trimethylpiperidine) are more basic than piperazines due to fewer electron-withdrawing nitrogen atoms .
  • Conformational Flexibility : The piperazine ring’s two nitrogen atoms allow for diverse hydrogen-bonding interactions, enhancing drug-receptor compatibility.
  • Stereochemical Complexity : The rac-(3R,5S) configuration introduces enantiomer-specific biological activity, a critical factor in pharmaceutical efficacy and safety.

Biological Activity

Rac-(3R,5S)-1,3,5-trimethylpiperazine (TMP) is a bicyclic amine that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique stereochemistry and has been studied for various pharmacological effects, including its role as a ligand in receptor interactions and its potential therapeutic applications.

1. Receptor Interactions

TMP has been investigated for its interactions with various receptors. Notably, it has shown activity as a ligand for certain neurotransmitter receptors, which may contribute to its pharmacological effects. The compound's ability to modulate receptor activity can influence neurotransmission and potentially affect mood and cognition.

2. Antitumor Activity

Recent studies have suggested that TMP may possess antitumor properties. For instance, it has been evaluated in the context of inhibiting mutant isocitrate dehydrogenase (IDH) proteins associated with certain cancers. These proteins play a crucial role in cellular metabolism and proliferation. Inhibition of mutant IDH has been linked to reduced tumor growth and improved patient outcomes in specific cancer types.

Study ReferenceBiological ActivityFindings
Antitumor activityInhibition of mutant IDH proteins leading to reduced cell proliferation
Receptor modulationInteraction with neurotransmitter receptors affecting mood regulation

3. Neuroprotective Effects

Research indicates that TMP may exhibit neuroprotective effects, potentially through its action on neurotransmitter systems. By modulating the activity of specific receptors, TMP could help in mitigating neurodegenerative processes.

Case Study 1: Antitumor Efficacy

A study published in Cancer Research examined the effects of TMP on glioma cells expressing mutant IDH. The results indicated a significant reduction in cell viability and proliferation when treated with TMP compared to control groups. This suggests a promising avenue for developing TMP-based therapies for glioma.

Case Study 2: Neurotransmitter Modulation

In a study investigating the effects of TMP on serotonin receptors, researchers found that TMP could enhance serotonin signaling. This effect was linked to improvements in mood-related behaviors in animal models, highlighting TMP’s potential as an antidepressant agent.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of TMP shows that it is rapidly absorbed and metabolized in vivo. Toxicological assessments indicate that while TMP is generally well-tolerated at therapeutic doses, further studies are required to fully understand its safety profile.

ParameterValue
Absorption RateRapid
MetabolismHepatic
Toxicity LevelLow at therapeutic doses

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